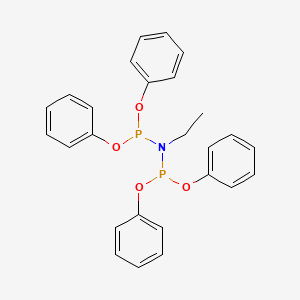
Tetraphenyl ethylimidodiphosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenyl ethylimidodiphosphite is an organophosphorus compound characterized by its unique structure, which includes four phenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl ethylimidodiphosphite typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by the addition of ethylimidodiphosphite. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+4C6H5MgBr→P(C6H5)4+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenyl ethylimidodiphosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Tetraphenylphosphine oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Tetraphenyl ethylimidodiphosphite finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which tetraphenyl ethylimidodiphosphite exerts its effects involves its ability to coordinate with metal centers, thereby influencing catalytic processes. The compound’s phenyl groups provide steric hindrance, which can affect the reactivity and selectivity of the catalytic reactions. Molecular targets include various metal ions and enzymes, where it can modulate their activity through coordination and electronic effects.
Comparaison Avec Des Composés Similaires
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyllead: An organolead compound with similar structural features.
Tetraphenylene: A polycyclic aromatic compound with unique electronic properties.
Uniqueness: Tetraphenyl ethylimidodiphosphite is unique due to its specific combination of phenyl groups and phosphorus center, which imparts distinct chemical reactivity and coordination properties. Unlike tetraphenylethene, which is primarily studied for its photophysical properties, this compound is more focused on its applications in catalysis and material science.
Propriétés
Numéro CAS |
57857-79-1 |
|---|---|
Formule moléculaire |
C26H25NO4P2 |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
N,N-bis(diphenoxyphosphanyl)ethanamine |
InChI |
InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clé InChI |
DOYITFOGJZZMPG-UHFFFAOYSA-N |
SMILES canonique |
CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
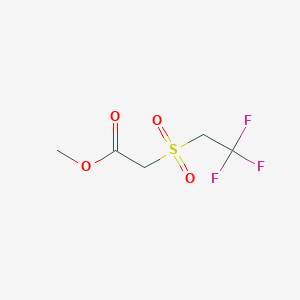


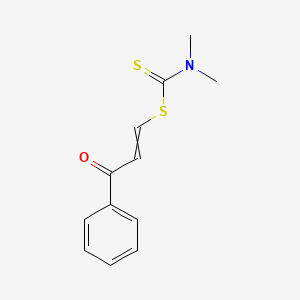
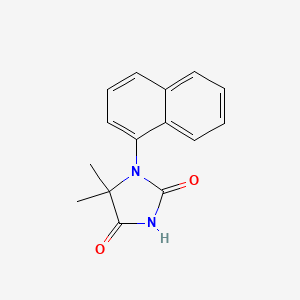
![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
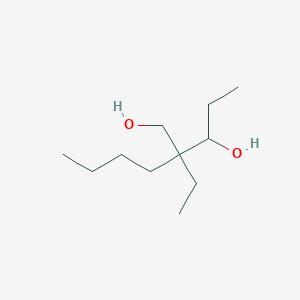
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

